molecular formula C28H27N3O5S B2485443 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 326014-77-1

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No. B2485443
CAS RN: 326014-77-1
M. Wt: 517.6
InChI Key: SPCQEWXRBDPODB-UHFFFAOYSA-N
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Description

The design and synthesis of complex molecules like "1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone" involve multi-step synthetic routes that target the incorporation of diverse functional groups to achieve specific chemical and physical properties. Such compounds often exhibit interesting biological or material properties due to their unique structural features.

Synthesis Analysis

The synthesis of complex molecules typically involves the careful selection of precursor molecules and reaction conditions to selectively form the desired bonds without interfering with existing functional groups. For example, the synthesis of similar compounds has utilized palladium-catalyzed cross-coupling reactions, condensation reactions, and the use of protecting groups to achieve high yields and selectivity (Malhotra et al., 2015).

Scientific Research Applications

Antioxidant and Anticancer Activity

The study by Tumosienė et al. (2020) describes the synthesis and evaluation of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound of interest. These derivatives exhibited significant antioxidant activity, with some showing greater potency than ascorbic acid. Additionally, certain derivatives demonstrated anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating their potential use in cancer research (Tumosienė et al., 2020).

Synthesis of Functionalized Heterocycles

Pradhan and De (2005) explored the synthesis of functionalized benzo[b]thiophenes as intermediates in the synthesis of benzothienopyranones. The study highlights a one-pot synthesis technique that could be relevant for creating derivatives of the compound for further pharmacological studies (Pradhan & De, 2005).

Anti-Tubercular Agents

Maurya et al. (2013) focused on the synthesis of various substituted benzo[h]quinazolines and related derivatives, evaluating their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This study illustrates the potential therapeutic applications of similar compounds in treating tuberculosis (Maurya et al., 2013).

Anti-Inflammatory Activity

Labanauskas et al. (2004) synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, which exhibited anti-inflammatory activity. This suggests the potential of structurally similar compounds in developing anti-inflammatory agents (Labanauskas et al., 2004).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S/c1-3-34-23-9-4-19(5-10-23)16-27-29-30-28(31(27)21-7-11-22(33-2)12-8-21)37-18-24(32)20-6-13-25-26(17-20)36-15-14-35-25/h4-13,17H,3,14-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCQEWXRBDPODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

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